[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
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Overview
Description
[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid is a heterocyclic compound with the molecular formula C8H12N2O2S. This compound features a pyrazole ring substituted with a methyl group at the 3-position and an ethylsulfanyl group attached to an acetic acid moiety.
Mechanism of Action
- Thiazole derivatives, like the one , often exhibit diverse biological activities due to their structural features. They can interact with enzymes, receptors, or other cellular components .
- Without specific data on this compound, we can’t pinpoint exact pathways. However, thiazoles have been associated with antioxidant and anti-inflammatory effects .
Target of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid typically involves the cyclization of appropriate precursors. . The reaction conditions often require refluxing in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. Continuous flow chemistry and catalytic processes could be explored for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a precursor for drug development. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar therapeutic potentials .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of polymers, dyes, and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyrazole: A precursor in the synthesis of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid, known for its use in the treatment of ethylene glycol poisoning.
2-(5-Methyl-1H-pyrazol-3-yl)acetic acid: Similar structure but lacks the ethylsulfanyl group, used in medicinal chemistry for its anti-inflammatory properties.
2-(4-Methylpyrazol-1-yl)acetic acid: Another analog with a different substitution pattern on the pyrazole ring, explored for its potential as a pharmaceutical intermediate.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring with an ethylsulfanyl-acetic acid moiety. This structure provides a versatile platform for further chemical modifications, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[2-(3-methylpyrazol-1-yl)ethylsulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-7-2-3-10(9-7)4-5-13-6-8(11)12/h2-3H,4-6H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRBYTNIWDEEOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349618 |
Source
|
Record name | [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-31-2 |
Source
|
Record name | [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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